molecular formula C18H19N7O2S B10997591 N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10997591
M. Wt: 397.5 g/mol
InChI Key: WZZRZORKTAZTNE-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide, often referred to as Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:

    Benzothiazole (BT): The compound contains a benzothiazole moiety, which is a bicyclic heterocyclic ring system.

    Pyrimidine Ring: The pyrimidine ring is another essential component, contributing to the overall structure.

Preparation Methods

Synthesis:: Compound X can be synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions. The reaction proceeds under relatively mild conditions, with dimethylformamide as the solvent. High yields (80–95%) are achievable .

Chemical Reactions Analysis

Compound X may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions need further investigation.

Scientific Research Applications

    Medicinal Chemistry: Exploration of its pharmacological properties, including antimicrobial and anticancer effects.

    Biological Studies: Investigating its interactions with cellular components.

    Industry: Possible use as a scaffold for drug development.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its specific combination of the benzothiazole and pyrimidine moieties. Similar compounds include other benzothiazole derivatives, but none may match its exact structure and properties.

Properties

Molecular Formula

C18H19N7O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H19N7O2S/c26-15(23-17-22-13-4-1-2-5-14(13)28-17)12-21-18(27)25-10-8-24(9-11-25)16-19-6-3-7-20-16/h1-7H,8-12H2,(H,21,27)(H,22,23,26)

InChI Key

WZZRZORKTAZTNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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